molecular formula C11H14BrNO B12086292 2-Bromo-3-(cyclobutylmethoxy)aniline

2-Bromo-3-(cyclobutylmethoxy)aniline

Cat. No.: B12086292
M. Wt: 256.14 g/mol
InChI Key: OMUFJEMAQPXUSZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclobutylmethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a bromine atom and a cyclobutylmethoxy group attached to the benzene ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclobutylmethoxy)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-(cyclobutylmethoxy)aniline using bromine or a bromine source like copper(II) bromide in a suitable solvent such as tetrahydrofuran . The reaction conditions typically require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvent and catalyst, as well as the purification methods, are crucial factors in the industrial synthesis to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclobutylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-3-(cyclobutylmethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclobutylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxyaniline
  • 4-Bromo-3-(cyclobutylmethoxy)aniline
  • 2-Bromo-4-(cyclobutylmethoxy)aniline

Uniqueness

2-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the specific positioning of the bromine atom and the cyclobutylmethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted research and applications .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-3-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H14BrNO/c12-11-9(13)5-2-6-10(11)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2

InChI Key

OMUFJEMAQPXUSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2Br)N

Origin of Product

United States

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